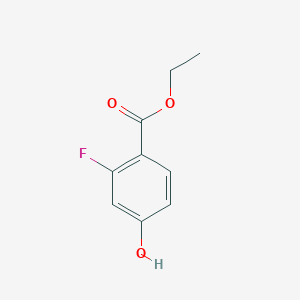

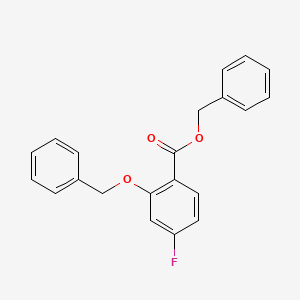

2-氟-4-羟基苯甲酸乙酯

描述

Ethyl 2-fluoro-4-hydroxybenzoate is a chemical compound that is part of the hydroxybenzoate family, which includes various esters of hydroxybenzoic acid. These compounds are known for their diverse applications, including their use in the synthesis of peptides, as ligands in metal complexes, and in the formation of various organic molecules with potential applications in imaging and material sciences.

Synthesis Analysis

The synthesis of related ethyl hydroxybenzoate compounds involves multiple steps, including salification, etherification, nitration, and condensation processes. For instance, Fluoroglycofen-ethyl, a compound synthesized from m-hydroxybenzoic acid, involves a multi-step process that yields a product with a purity of 89.0% . Similarly, the synthesis of diethyl 4,4'-(3,6-dioxaoctane-1,8-diyldioxy)dibenzoate from ethyl 4-hydroxybenzoate demonstrates the reactivity of hydroxybenzoates with halogenated compounds . These syntheses highlight the versatility of hydroxybenzoates in organic synthesis.

Molecular Structure Analysis

The molecular structure of ethyl hydroxybenzoates has been studied using various analytical techniques. For example, the crystal structure of diethyl 4,4'-(ethane-1,2-diyldioxy)dibenzoate, a related compound, shows that the molecule is planar and lies around a crystallographic inversion center . The benzene rings in these molecules are almost coplanar with the adjacent ethoxycarbonyl groups, indicating a degree of structural rigidity .

Chemical Reactions Analysis

Ethyl hydroxybenzoates participate in various chemical reactions, including those that lead to the formation of peptide bonds. The activation chemistry of benzisoxazolium salts, for example, is used in peptide synthesis, where the formation of 3-acyloxy-2-hydroxy-N-ethylbenzamides from these salts is a key step . Additionally, the reactivity of these compounds with amines and their ability to form stable metal complexes, as seen in the synthesis of binary and ternary complexes with metals like Co(2+), Cu(2+), and Zn(2+), is noteworthy .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl hydroxybenzoates have been extensively studied. The enthalpies of formation of ethyl 2-, 3-, and 4-hydroxybenzoates in the gas phase have been determined using experimental techniques and theoretical calculations, providing insights into their thermodynamic stability . Optical properties, such as absorption and transmittance spectra, optical constants, and nonlinear optical properties, have also been characterized for ethyl para-hydroxybenzoate crystals, suggesting potential applications in optical devices .

科学研究应用

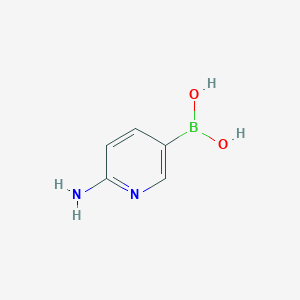

1. 热力学性质和分子结构

Ledo 等人 (2018) 进行了一项研究,重点关注羟基苯甲酸乙酯的热力学性质,包括 2-氟-4-羟基苯甲酸乙酯。他们利用燃烧量热法和差示扫描量热法等实验技术来推导出形成的摩尔焓。此研究为理解羟基苯甲酸乙酯的分子结构和能量含量提供了有价值的数据 (Ledo 等人,2018)。

2. 晶体学和材料科学

Yeong 等人 (2018) 探索了包括 2-氟-4-羟基苯甲酸乙酯在内的各种有机化合物的合成和晶体结构。他们利用单晶 X 射线衍射进行的研究,有助于更深入地了解晶体堆积和分子相互作用,这在材料科学中至关重要 (Yeong 等人,2018)。

3. 环境研究和对羟基苯甲酸酯的接触

Zhang 等人 (2020) 的一项研究调查了对羟基苯甲酸酯(包括 2-氟-4-羟基苯甲酸乙酯)在人体生物样本中的出现。此研究对于了解对羟基苯甲酸酯的环境接触和潜在健康影响具有重要意义 (Zhang 等人,2020)。

4. 生化和药理学研究

Han 等人 (2020) 对衍生自对羟基苯甲酸乙酯的新型化合物进行了合成研究,探索了它们作为抗癌剂的潜力。此研究突出了 2-氟-4-羟基苯甲酸乙酯衍生物的药理应用和治疗潜力 (Han 等人,2020)。

5. 光学应用

Kumar 等人 (2021) 探索了与 2-氟-4-羟基苯甲酸乙酯密切相关的对羟基苯甲酸乙酯晶体的生长和性质。他们的工作对光学领域做出了贡献,特别是在了解这些晶体的非线性光学性质方面 (Kumar 等人,2021)。

安全和危害

属性

IUPAC Name |

ethyl 2-fluoro-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKPJOZJIAQHTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-fluoro-4-hydroxybenzoate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

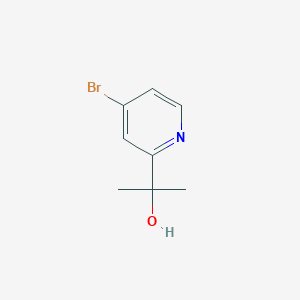

![5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1344172.png)

![[4-(Pyridin-4-yl)phenyl]methanamine](/img/structure/B1344180.png)

![2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid](/img/structure/B1344182.png)

![Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate](/img/structure/B1344184.png)